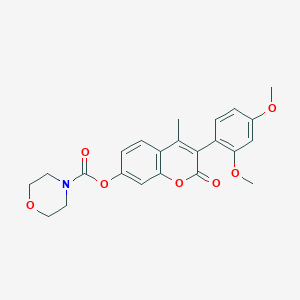
(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a chemical compound that has been the subject of much scientific research. The compound is known for its potential uses in the field of medicine, particularly in the treatment of various diseases.
Scientific Research Applications
Green Synthesis and Antibacterial Activity
One notable application of related compounds to (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is in the field of green chemistry and antibacterial research. A study by Salman A. Khan et al. (2017) discussed the green synthesis and spectrofluorometric characterization of a heterocyclic compound derived from chalcone, showing potential antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents through environmentally friendly synthesis methods (Salman A. Khan, 2017).
Electrocatalytic Multicomponent Assembling
In another application, Zahra Vafajoo et al. (2014) explored the electrocatalytic multicomponent assembling involving aldehydes, 4-hydroxycoumarin, and malononitrile to efficiently produce 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method presents an efficient approach to synthesizing complex molecules under mild conditions, demonstrating the versatility of furan-carbonitrile derivatives in organic synthesis (Zahra Vafajoo et al., 2014).
Synthesis of Heterocyclic Compounds
V. Kisel et al. (2002) reported on the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment. Their work highlights the potential for using compounds similar to (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile as precursors in the synthesis of complex heterocyclic structures, which could have implications in medicinal chemistry and materials science (V. Kisel et al., 2002).
Photophysical Characterization of Organotin Compounds
In the field of materials science, M. C. García-López et al. (2014) conducted a study on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, aiming for applications in organic light-emitting diodes (OLEDs). This research underscores the potential of using furan-carbonitrile derivatives in the development of new materials for electronic applications, demonstrating their utility beyond purely pharmaceutical or chemical synthesis contexts (M. C. García-López et al., 2014).
Novel Anticancer Fused Pyrazole Derivatives
Furthermore, research into novel anticancer agents has also seen the application of similar compounds. N. Saleh et al. (2020) synthesized and evaluated the anticancer activity of fused pyrazole derivatives, targeting EGFR and VEGFR-2 as dual TK inhibitors. This study highlights the potential therapeutic applications of furan-carbonitrile derivatives in cancer treatment, showcasing their relevance in the development of targeted anticancer therapies (N. Saleh et al., 2020).
properties
IUPAC Name |
2-[(E)-(2-bromophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O/c25-21-14-8-7-13-19(21)16-27-24-20(15-26)22(17-9-3-1-4-10-17)23(28-24)18-11-5-2-6-12-18/h1-14,16H/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTFFZBZWLWLAH-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)


![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)
